TP3011

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

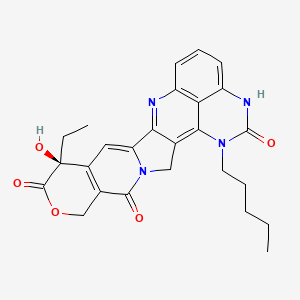

Fórmula molecular |

C26H26N4O5 |

|---|---|

Peso molecular |

474.5 g/mol |

Nombre IUPAC |

(10S)-10-ethyl-10-hydroxy-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaene-5,9,22-trione |

InChI |

InChI=1S/C26H26N4O5/c1-3-5-6-10-29-22-14-12-30-19(11-16-15(23(30)31)13-35-24(32)26(16,34)4-2)21(14)27-17-8-7-9-18(20(17)22)28-25(29)33/h7-9,11,34H,3-6,10,12-13H2,1-2H3,(H,28,33)/t26-/m0/s1 |

Clave InChI |

SEFCGEILTGZHAO-SANMLTNESA-N |

SMILES isomérico |

CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |

SMILES canónico |

CCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O |

Origen del producto |

United States |

Foundational & Exploratory

TP3011: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP3011 is a potent small-molecule inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. As the active metabolite of the prodrug TP3076, this compound exhibits significant antiproliferative activity across a range of human cancer cell lines.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, detailing its molecular target, downstream signaling pathways, and cellular consequences. The information presented herein is intended to support further research and drug development efforts centered on this promising anti-cancer agent.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of this compound is topoisomerase I (Topo I), a nuclear enzyme responsible for relaxing torsional stress in DNA by introducing transient single-strand breaks.[1][2] The catalytic cycle of Topo I involves cleaving a DNA strand, allowing the DNA to unwind, and then religating the break. This compound exerts its cytotoxic effects by trapping the enzyme-DNA intermediate, known as the Topo I-DNA cleavage complex.[2] By stabilizing this complex, this compound prevents the religation of the DNA strand, leading to the accumulation of single-strand breaks.[3]

When a DNA replication fork encounters these stabilized cleavage complexes, the single-strand breaks are converted into more lethal DNA double-strand breaks (DSBs).[4][5] This accumulation of DNA damage is the central trigger for the downstream cellular responses that ultimately lead to cancer cell death.

Quantitative Data: Antiproliferative Activity of this compound

This compound has demonstrated potent antiproliferative activity in various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Cancer | 0.85[1] |

| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1] |

Signaling Pathways and Cellular Consequences

The DNA double-strand breaks induced by this compound activate a cascade of signaling pathways that collectively determine the fate of the cancer cell. These responses primarily involve the DNA Damage Response (DDR), cell cycle arrest, and apoptosis.

DNA Damage Response (DDR)

The presence of DSBs triggers the activation of the DDR network, a sophisticated signaling cascade that senses DNA damage and coordinates a cellular response.[6] Key kinases, Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR), are central to this response.[7][8][9] While ATM is primarily activated by DSBs, ATR responds to replication stress caused by stalled replication forks.[9][10] Both kinases phosphorylate a multitude of downstream substrates to orchestrate DNA repair, cell cycle arrest, or apoptosis.[8][10]

Cell Cycle Arrest

A critical outcome of the DDR activation is the transient arrest of the cell cycle.[11][12][13] This provides the cell with an opportunity to repair the DNA damage before proceeding with cell division, thereby preventing the propagation of mutations. Topoisomerase I inhibitors typically induce cell cycle arrest at the G2/M phase.[2][14][15] The activated ATM/ATR kinases phosphorylate and activate the checkpoint kinases CHK1 and CHK2.[11][16] These kinases, in turn, inactivate the CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[17] The tumor suppressor protein p53 also plays a crucial role in this process by inducing the expression of the CDK inhibitor p21.[17][18]

Apoptosis

If the DNA damage induced by this compound is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis.[7][19][20] Topoisomerase I inhibitors are potent inducers of apoptosis.[7][8] The apoptotic cascade is primarily initiated through the intrinsic (mitochondrial) pathway.[8][19] DNA damage and p53 activation lead to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[21] Caspase-9, in turn, activates the executioner caspases, such as caspase-3 and caspase-7, which cleave a wide range of cellular substrates, ultimately leading to the dismantling of the cell.[21][22] In some cellular contexts, the extrinsic (death receptor) pathway may also be involved.[8]

Experimental Protocols

The following provides a generalized methodology for a key experiment used to characterize the activity of topoisomerase I inhibitors like this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This in vitro assay assesses the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase I. Supercoiled DNA migrates faster in an agarose (B213101) gel than its relaxed counterpart. Inhibition of the enzyme results in a higher proportion of remaining supercoiled DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

This compound (or other test inhibitor) at various concentrations

-

Stop buffer/gel loading dye (containing SDS and a tracking dye)

-

Agarose

-

TAE or TBE buffer for electrophoresis

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

-

Nuclease-free water

-

10x Topoisomerase I reaction buffer (to a final concentration of 1x)

-

Supercoiled plasmid DNA (e.g., 200-500 ng)

-

This compound at the desired final concentration (a dilution series is recommended). Include a "no inhibitor" control.

-

-

Pre-incubate the reaction mixtures with the inhibitor for a short period (e.g., 10 minutes) at room temperature to allow for interaction with the DNA.

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase I enzyme (typically 1-2 units, the minimum amount required to fully relax the DNA in the control reaction).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis until the tracking dye has migrated an adequate distance.

-

Stain the gel with a DNA staining agent.

-

Visualize the DNA bands using a UV transilluminator and capture an image.

Expected Results:

-

No Enzyme Control: A single band corresponding to supercoiled DNA.

-

Enzyme Control (No Inhibitor): A band corresponding to relaxed DNA, which migrates slower than the supercoiled form.

-

Inhibitor-Treated Samples: A dose-dependent inhibition of DNA relaxation will be observed, with an increasing intensity of the supercoiled DNA band as the concentration of this compound increases.

Conclusion

This compound is a potent topoisomerase I inhibitor that leverages the high replicative activity of cancer cells to induce catastrophic DNA damage. By stabilizing the Topo I-DNA cleavage complex, this compound initiates a cascade of events including the activation of the DNA damage response, cell cycle arrest, and ultimately, apoptosis. The detailed understanding of its mechanism of action provides a strong rationale for its continued investigation and development as a targeted cancer therapeutic. Further research into the specific nuances of this compound-induced signaling in different cancer types will be crucial for optimizing its clinical application and identifying potential combination therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topotecan-triggered degradation of topoisomerase I is p53-dependent and impacts cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase degradation, DSB repair, p53 and IAPs in cancer cell resistance to camptothecin-like topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,2-Diphenethyl Isothiocyanate Enhances Topoisomerase Inhibitor-Induced Cell Death and Suppresses Multi-Drug Resistance 1 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 7. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 9. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Heterogeneities in Cell Cycle Checkpoint Activation Following Doxorubicin Treatment Reveal Targetable Vulnerabilities in TP53 Mutated Ultra High-Risk Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analyzing cell cycle checkpoints in response to ionizing radiation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell cycle checkpoint revolution: targeted therapies in the fight against malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. JS-K activates G2/M checkpoints through the DNA damage response and induces autophagy via CAMKKβ/AMPKα/mTOR pathway in bladder cancer cells [jcancer.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

TP3011: A Potent Topoisomerase I Inhibitor for Oncological Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TP3011 is a novel, potent, small molecule inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. As the active metabolite of the prodrug TP300, this compound has demonstrated significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the function of this compound in oncology, including its mechanism of action, in vitro potency, and the metabolic pathway from its parent compound. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Core Function and Mechanism of Action

This compound exerts its anti-cancer effects by targeting topoisomerase I (Topo I), a ubiquitous nuclear enzyme responsible for relieving torsional strain in DNA during replication and transcription.[1] Topo I achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.

The primary mechanism of action of this compound, like other camptothecin (B557342) analogues, is the stabilization of the covalent complex formed between topoisomerase I and DNA. This stabilization prevents the re-ligation of the single-strand break, leading to an accumulation of these cleavable complexes. The collision of the replication fork with these stalled complexes results in irreversible double-strand DNA breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells.

Metabolic Activation Pathway

This compound is the final active metabolite in a two-step conversion process originating from the water-soluble prodrug TP300. This metabolic cascade is designed to ensure efficient delivery and targeted release of the active compound.

-

TP300 to TP3076: Following administration, the prodrug TP300 undergoes a rapid, non-enzymatic conversion to its active form, TP3076.

-

TP3076 to this compound: Subsequently, TP3076 is metabolized in the liver by the enzyme aldehyde oxidase 1 (AOX1) to form this compound.[1]

Both TP3076 and its metabolite this compound are potent topoisomerase I inhibitors, equipotent to SN-38, the active metabolite of the widely used chemotherapeutic agent irinotecan.[1]

Metabolic activation pathway of TP300 to this compound.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 0.85[1] |

| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1] |

These sub-nanomolar to low nanomolar IC50 values highlight the potent cytotoxic activity of this compound against cancer cells.

Experimental Protocols

While the specific, detailed experimental protocols for the determination of the IC50 values for this compound are not publicly available in the reviewed literature, a general methodology for such an assay is provided below. This protocol is based on standard practices for evaluating the anti-proliferative activity of cytotoxic agents.

General Protocol for IC50 Determination via Cell Viability Assay

Objective: To determine the concentration of this compound required to inhibit the growth of a cancer cell line by 50%.

Materials:

-

Human cancer cell lines (e.g., HCT116, QG56, NCI-H460)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

This compound compound

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or PrestoBlue™)

-

Multichannel pipette

-

Plate reader (Luminometer, spectrophotometer, or fluorometer, depending on the assay)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well).

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations.

-

Remove the medium from the cell plates and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plates for a specified period (typically 72 hours).

-

-

Cell Viability Measurement:

-

Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the reaction to occur.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Experimental workflow for IC50 determination.

Clinical Significance and Future Directions

The potent in vitro activity of this compound, coupled with the favorable pharmacokinetic profile of its prodrug TP300 observed in a Phase I clinical trial, suggests its potential as a valuable therapeutic agent in oncology. The metabolic conversion pathway, which avoids certain enzymatic routes associated with variability in patient response to other topoisomerase I inhibitors, is a promising feature.

Further preclinical studies are warranted to fully elucidate the in vivo efficacy of this compound in a broader range of cancer models. Detailed investigations into the molecular interactions of this compound with the topoisomerase I-DNA complex will provide deeper insights into its mechanism of action and may inform the development of next-generation inhibitors. Continued clinical development of TP300 will be crucial in determining the therapeutic window and clinical utility of this compound in cancer patients.

References

TP3011: A Potent Topoisomerase I Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Preclinical Profile of TP3011 (CH0793011)

Abstract

This compound, also known as CH0793011, is a novel, potent, small-molecule inhibitor of human topoisomerase I, a key enzyme involved in DNA replication and transcription. As the active metabolite of the investigational agent TP3076, which is in turn generated from the prodrug TP300, this compound has demonstrated significant anti-proliferative activity against a range of human cancer cell lines in preclinical studies. Its mechanism of action is consistent with other camptothecin (B557342) analogues, involving the stabilization of the topoisomerase I-DNA cleavage complex, which leads to DNA damage and ultimately apoptosis in rapidly dividing cancer cells. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro efficacy, and the metabolic pathway leading to its formation. Detailed experimental protocols for the key assays used in its evaluation are also presented to support further research and development in the field of oncology.

Introduction

Topoisomerase I is a critical enzyme that alleviates torsional stress in DNA during various cellular processes by creating transient single-strand breaks.[1] Due to the high replicative demand of cancer cells, topoisomerase I has emerged as a validated and effective target for anticancer therapies.[1] this compound is a next-generation topoisomerase I inhibitor that has shown promise in preclinical evaluations. It is the active form of a novel camptothecin analog designed for improved efficacy and potentially a better safety profile compared to existing treatments.[2] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the available preclinical information on this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the function of topoisomerase I. The proposed mechanism of action, consistent with other camptothecin derivatives, is the stabilization of the covalent intermediate formed between topoisomerase I and DNA, known as the cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When these stabilized complexes are encountered by the DNA replication machinery, they are converted into lethal double-strand breaks, triggering cell cycle arrest and apoptosis.[1]

Metabolic Activation Pathway

This compound is the active metabolite of a prodrug system designed to enhance therapeutic potential. The parent compound, TP300, is converted non-enzymatically to TP3076. Subsequently, TP3076 is metabolized by aldehyde oxidase 1 (AOX1) to the active topoisomerase I inhibitor, this compound.[2] This metabolic cascade is crucial for the delivery and activation of the cytotoxic agent at the site of action.

In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The compound demonstrates potent inhibition of cell growth with IC50 values in the sub-nanomolar to nanomolar range, comparable to SN-38, the active metabolite of irinotecan.[2][3]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 0.85 |

| QG56 | Lung Squamous Cell Carcinoma | 8.5 |

| NCI-H460 | Non-Small Cell Lung Cancer | 8.2 |

Data sourced from MedchemExpress, citing a Phase I study of TP300.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Topoisomerase I Relaxation Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. The principle is based on the differential migration of supercoiled and relaxed DNA in an agarose (B213101) gel.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I assay buffer, and sterile deionized water to the desired final volume.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of human topoisomerase I enzyme.

-

Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Methodology:

-

Cell Seeding: Plate the desired cancer cell lines (e.g., HCT116, QG56, NCI-H460) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a potent topoisomerase I inhibitor with significant anti-proliferative activity against various cancer cell lines in vitro. Its mechanism of action through the stabilization of the topoisomerase I-DNA cleavage complex is well-established for this class of compounds. The prodrug strategy, involving the conversion of TP300 to TP3076 and subsequently to the active this compound, presents a promising approach for the clinical development of novel topoisomerase I inhibitors. Further preclinical studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding of this compound for the scientific community engaged in the discovery and development of next-generation cancer therapies.

References

Unable to Identify "TP3011" in the Context of DNA Replication and Repair

Initial searches for a protein or gene designated "TP3011" with a role in DNA replication and repair have yielded no specific results. It is possible that "this compound" may be a non-standard nomenclature, a typographical error, or a yet-to-be-characterized protein. The scientific literature and databases reviewed do not contain information on a protein with this specific name being involved in the requested biological processes.

Given the technical and in-depth nature of the user's request for a whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams, proceeding with an unidentifiable protein would not be feasible.

To fulfill the user's core interest in the mechanisms of DNA replication and repair, we propose to generate the requested in-depth technical guide on a well-characterized and pivotal protein with a clearly established role in these processes.

We recommend selecting one of the following key proteins, which are central to DNA replication and repair and for which extensive data is available to meet the detailed requirements of the prompt:

-

PCNA (Proliferating Cell Nuclear Antigen): A central hub for DNA replication and repair, coordinating the activities of numerous other proteins.

-

BRCA1 (Breast Cancer Type 1 Susceptibility Protein): A key tumor suppressor protein involved in DNA double-strand break repair.

-

Pol β (DNA Polymerase Beta): A crucial enzyme in the base excision repair (BER) pathway.

-

ATM (Ataxia-Telangiectasia Mutated): A primary sensor and signal transducer of DNA double-strand breaks.

Please indicate if you would like to proceed with one of these alternative proteins. Upon your selection, a comprehensive technical guide will be developed according to the detailed specifications of your original request.

An In-depth Technical Guide to TP3011 and its Active Metabolite TP3076: Potent Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP3011 (also known as CH0793011) is a potent small molecule inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. It is the active metabolite of TP3076 (CH-0793076), which itself is an active major metabolite of the water-soluble prodrug TP300. This technical guide provides a comprehensive overview of the core preclinical and clinical data available for this compound and TP3076, with a focus on their mechanism of action, in vitro efficacy, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development efforts in the field of oncology.

Introduction

Topoisomerase I is a well-validated target for cancer therapy due to its essential role in relieving DNA torsional strain during replication and transcription, processes that are highly active in rapidly proliferating cancer cells.[1] this compound and its immediate precursor TP3076 are novel camptothecin (B557342) analogs designed to inhibit this enzyme. This compound has demonstrated potent anti-tumor activity in vitro, with equipotent topoisomerase I inhibition to SN38, the active metabolite of irinotecan (B1672180).[2][3] This document serves as a central repository of technical information regarding these compounds.

Metabolic Pathway and Activation

This compound is the terminal active compound in a three-step metabolic cascade that begins with the administration of the water-soluble prodrug TP300. This metabolic activation pathway is crucial for the delivery and targeted activity of the inhibitor.

-

Step 1: TP300 to TP3076: Following intravenous administration, the prodrug TP300 undergoes a rapid, non-enzymatic conversion to its active metabolite, TP3076.[2]

-

Step 2: TP3076 to this compound: TP3076 is then further metabolized to this compound. This conversion is catalyzed by the enzyme Aldehyde Oxidase 1 (AOX1).[2]

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by inhibiting the nuclear enzyme topoisomerase I. The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand DNA breaks. When a replication fork collides with this stabilized complex, it results in a double-strand break, triggering cell cycle arrest and ultimately leading to apoptosis.

Quantitative Data

In Vitro Antiproliferative Activity

This compound has demonstrated potent antiproliferative activity against a variety of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are in the sub-nanomolar to nanomolar range, highlighting its significant potency.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Cancer | 0.85 |

| QG56 | Non-Small Cell Lung Carcinoma | 8.5 |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2 |

Data sourced from MedchemExpress, citing Anthoney DA, et al. BMC Cancer. 2012.

Pharmacokinetic Parameters of TP3076 and this compound

A Phase I clinical trial of the prodrug TP300 provided key pharmacokinetic data for TP3076 and this compound in patients with advanced solid tumors. The study established the maximum tolerated dose (MTD) of TP300 at 10 mg/m².[3]

| Parameter | TP3076 | This compound |

| Tmax (hours) | ~1 (end of infusion) | 3 - 5 |

| Dose Proportionality | Cmax and AUC increased proportionately up to 10 mg/m² of TP300 | Cmax and AUC increased proportionately up to 10 mg/m² of TP300 |

| Urinary Excretion | Low (at most 6% at the highest dose) | Low (at most 6% at the highest dose) |

Data from the Phase I study of TP300 by Anthoney DA, et al. BMC Cancer. 2012.[2]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol describes a general method for determining the IC50 values of this compound against various cancer cell lines, based on common laboratory practices for this type of assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HCT116, QG56, NCI-H460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density to ensure exponential growth throughout the experiment. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted to the desired concentrations. The cells are then treated with the various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The treated plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay. For example, an MTT assay involves the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, which is converted to formazan (B1609692) by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

-

Data Analysis: The absorbance or luminescence data is normalized to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve using appropriate software.

Pharmacokinetic Analysis

This section outlines the methodology used for the pharmacokinetic analysis of TP3076 and this compound in the Phase I clinical trial of TP300.[2]

Methodology:

-

Sample Collection: Blood samples are collected from patients at various time points before, during, and after the intravenous infusion of TP300.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation. To prevent pH-based degradation of TP300 and to favor the lactone forms of TP3076 and this compound, the plasma is acidified during collection.

-

Bioanalysis: The plasma concentrations of TP300, TP3076, and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples using an organic solvent containing internal standards.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data for each compound is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Conclusion

This compound is a potent topoisomerase I inhibitor with significant in vitro antiproliferative activity against a range of cancer cell lines. Its metabolic activation from the prodrug TP300, through the intermediate TP3076, provides a basis for its clinical development. The pharmacokinetic data from the Phase I study of TP300 demonstrate a predictable and dose-proportional exposure of TP3076 and this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of topoisomerase I inhibitors.

References

- 1. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

TP3011: A Potent Topoisomerase I Inhibitor for Advanced Solid Tumor Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TP3011 is an investigational small molecule that has emerged as a potent inhibitor of topoisomerase I, a crucial enzyme in DNA replication and a validated target in oncology. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation in advanced solid tumors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cancer therapeutics.

Core Concepts: Mechanism of Action

This compound is the active metabolite of the water-soluble prodrug TP300. Following administration, TP300 undergoes a non-enzymatic conversion to TP3076, which is then metabolized by aldehyde oxidase 1 (AOX1) to form this compound.[1] this compound exerts its cytotoxic effects by inhibiting topoisomerase I. This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which, upon encounter with a replication fork, are converted into cytotoxic double-strand breaks, ultimately triggering apoptosis.[1]

Preclinical Data

In Vitro Activity

This compound has demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[1] Both this compound and its precursor, TP3076, are reported to be equipotent to SN38, the active metabolite of irinotecan, in their ability to inhibit topoisomerase I.[1]

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 0.85 |

| QG56 | Non-Small Cell Lung Carcinoma | 8.5 |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2 |

| Table 1: In Vitro Antiproliferative Activity of this compound.[1] |

Clinical Data

A Phase I dose-escalation study of the prodrug TP300 was conducted in patients with refractory advanced solid tumors.[2][3][4] The study assessed the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profiles of TP300, TP3076, and this compound.

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 10 mg/m² |

| Dose-Limiting Toxicities (DLTs) at 12 mg/m² | Thrombocytopenia, Febrile Neutropenia |

| DLTs at 10 mg/m² | Thrombocytopenia, Febrile Neutropenia |

| Number of Patients with Stable Disease | 6 |

| Duration of Stable Disease | 1.5 - 5 months |

| Table 2: Summary of Phase I Clinical Trial Results for TP300.[2][3][4] |

Pharmacokinetics

Pharmacokinetic analysis from the Phase I study of TP300 revealed a rapid conversion of the prodrug and a sustained exposure to the active metabolites.

| Compound | Tmax (hours) | Key Observation |

| TP300 | ~1 | Rapidly disappeared from plasma. |

| TP3076 | 1 (end of infusion) | Showed dose proportionality in AUC and Cmax from 1–10 mg/m². |

| This compound | 3-5 | |

| Table 3: Pharmacokinetic Parameters of TP300 and its Metabolites.[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research on this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To determine the in vitro inhibitory activity of this compound on topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, the relaxation process is blocked, and the DNA remains in its supercoiled form. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose (B213101) gel electrophoresis.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Sterile, nuclease-free water

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare a 1% agarose gel in 1x TAE buffer.

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:

-

2 µL of 10x topoisomerase I reaction buffer

-

200 ng of supercoiled plasmid DNA

-

Serial dilutions of this compound (or vehicle control)

-

Sterile, nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of human topoisomerase I (1-2 units) to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of DNA loading dye.

-

Load the samples onto the agarose gel and perform electrophoresis at 5-10 V/cm for 2-3 hours.

-

Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.

-

Analyze the results: a decrease in the amount of relaxed DNA and an increase in supercoiled DNA with increasing concentrations of this compound indicates inhibitory activity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound to each well. Include a vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the investigational drug, and tumor growth is monitored over time.

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Prepare a suspension of cancer cells in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the mice according to the desired dosing schedule and route of administration.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Conclusion

This compound is a promising topoisomerase I inhibitor with potent preclinical activity and a manageable safety profile observed in the Phase I study of its prodrug, TP300. The data presented in this guide underscore the potential of this compound as a therapeutic agent for advanced solid tumors. The provided experimental protocols offer a framework for further investigation into its efficacy and mechanism of action, which will be crucial for its continued development. Further clinical trials focusing on this compound are warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I study of TP300 in patients with advanced solid tumors with pharmacokinetic, pharmacogenetic and pharmacodynamic analyses [inis.iaea.org]

- 5. researchgate.net [researchgate.net]

TP3011 in vitro antiproliferative activity

An In-Depth Technical Guide on the In Vitro Antiproliferative Activity of TP3011

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as CH0793011, is a potent small molecule inhibitor of Topoisomerase I, a critical enzyme involved in DNA replication and transcription. It is the active metabolite of the prodrug TP3076, which is converted to this compound by the enzyme aldehyde oxidase 1 (AOX1). By targeting Topoisomerase I, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document provides a comprehensive overview of the in vitro antiproliferative activity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Quantitative Antiproliferative Activity

The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values highlight the potent, nanomolar-range activity of this compound across different cancer types.

Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colorectal Carcinoma | 0.85[1][2] |

| QG56 | Non-Small Cell Lung Carcinoma | 8.5[1][2] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 8.2[1][2] |

Experimental Protocols

The following is a representative protocol for determining the in vitro antiproliferative activity of this compound using a colorimetric cell viability assay, such as the MTT assay.

Cell Culture and Seeding

-

Human cancer cell lines (e.g., HCT116, QG56, NCI-H460) are cultured in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are harvested from sub-confluent cultures using trypsin-EDTA, and a single-cell suspension is prepared.

-

Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

The plates are incubated for 24 hours to allow for cell attachment.

Compound Treatment

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of this compound are prepared in culture medium to achieve final concentrations ranging from sub-nanomolar to micromolar levels. A vehicle control (medium with DMSO) is also prepared.

-

The culture medium from the seeded plates is replaced with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its antiproliferative effects.[2]

MTT Assay and Data Analysis

-

Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

The IC50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a Topoisomerase I inhibitor.

References

In-depth Technical Guide: The Effect of T3011 on Colorectal Cancer

Disclaimer: A comprehensive search for "TP3011" did not yield any publicly available information regarding its effects on colorectal cancer cell lines. It is possible that this is a typographical error or an internal compound designation not yet in the public domain. The following guide is based on the available information for a similarly named investigational oncolytic virus, T3011 (also known as MVR-T3011), and its relevance to colorectal cancer. The information provided is based on the described mechanism of action and data from clinical trials on solid tumors, as specific preclinical data on colorectal cancer cell lines are not available in the public search results.

Introduction

T3011 is an investigational oncolytic immunotherapy based on a genetically modified herpes simplex virus type 1 (HSV-1). It is engineered to be a "3-in-1" therapeutic agent, designed to selectively target and destroy cancer cells while stimulating a robust anti-tumor immune response.[1][2][3] This is achieved through the viral backbone's inherent oncolytic properties and the expression of two payloads: the cytokine Interleukin-12 (IL-12) and a monoclonal antibody against the immune checkpoint protein PD-1.[1][2]

Mechanism of Action in Cancer Cells

The therapeutic strategy of T3011 is multifaceted, aiming to overcome tumor defenses through direct and immune-mediated actions.

-

Selective Oncolysis: T3011 is designed to preferentially replicate in tumor cells, leading to their lysis and the release of new viral particles that can infect adjacent cancer cells. This process also releases tumor-associated antigens.[1]

-

Immunostimulation via IL-12: The virus is engineered to express IL-12 within the tumor microenvironment. IL-12 is a potent cytokine that activates natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), key components of the anti-cancer immune response.[1][2]

-

Immune Checkpoint Blockade: T3011 also expresses an anti-PD-1 antibody. This antibody blocks the interaction between PD-1 on T-cells and its ligands (PD-L1/L2) on tumor cells, thereby preventing T-cell exhaustion and enhancing the anti-tumor immune attack.[1]

Below is a diagram illustrating the proposed mechanism of action of T3011.

Data from Clinical Investigations

As of the latest available information, T3011 is being evaluated in early-phase clinical trials for various advanced solid tumors. While specific data on its effect on colorectal cancer cell lines is not available, these trials provide insights into its safety and potential efficacy.

| Clinical Trial Identifier | Phase | Intervention | Tumor Types | Status |

| NCT04370587 | Phase 1/2a | T3011 monotherapy or in combination with Pembrolizumab (B1139204) | Advanced solid tumors | Ongoing |

| NCT04780217 | Phase 1/2a | Intravenous T3011 monotherapy | Advanced solid tumors | Ongoing |

Table 1: Summary of selected clinical trials involving T3011. This information is based on publicly available clinical trial data.

A study presented at the ASCO 2023 Annual Meeting on T3011 as a monotherapy or in combination with pembrolizumab in patients with advanced solid tumors, including those with immune-resistant melanoma, showed that the treatment was safe and tolerable. The study also reported encouraging efficacy, suggesting that T3011 may alter the tumor microenvironment and overcome immune resistance.[2] Another ongoing study is evaluating the safety and efficacy of intravenously administered T3011 in patients with advanced solid tumors.[4]

Experimental Protocols

Due to the lack of published preclinical studies on T3011 in colorectal cancer cell lines, detailed experimental protocols for assays such as cell viability, apoptosis, or specific signaling pathway analysis cannot be provided. The development of such a technical guide would require access to proprietary research data or the publication of peer-reviewed studies detailing these experiments.

The workflow for preclinical evaluation of an oncolytic virus like T3011 in colorectal cancer cell lines would typically involve the following steps:

Conclusion

T3011 represents a promising multi-modal immunotherapy approach for the treatment of solid tumors, including colorectal cancer. Its mechanism of action, combining direct oncolysis with immune stimulation and checkpoint inhibition, has the potential to address some of the key challenges in cancer therapy. However, a detailed understanding of its specific effects on colorectal cancer cell lines at the molecular and cellular level awaits the publication of dedicated preclinical studies. The information from ongoing clinical trials will be crucial in determining its therapeutic potential in patients with colorectal cancer.

References

The Potential of T3011 in Combination Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

T3011 (also known as MVR-T3011) is a genetically engineered oncolytic herpes simplex virus type 1 (oHSV-1) designed to selectively replicate in and destroy tumor cells while stimulating a robust anti-tumor immune response.[1] This next-generation oncolytic immunotherapy is armed with two key immunomodulatory payloads: human interleukin-12 (B1171171) (IL-12) and a proprietary anti-programmed cell death protein 1 (PD-1) antibody.[1][2] This multi-pronged mechanism of action makes T3011 a promising candidate for combination therapy, aiming to overcome immune resistance and enhance the efficacy of existing cancer treatments. This technical guide provides an in-depth overview of T3011's mechanism of action, summarizes key clinical findings in combination settings, and details relevant experimental protocols.

Mechanism of Action: A Tri-modal Anti-Tumor Attack

T3011's therapeutic effect is driven by three synergistic mechanisms:

-

Direct Oncolysis: T3011 is engineered for selective replication within tumor cells, leading to their direct lysis and the release of tumor-associated antigens (TAAs), damage-associated molecular patterns (DAMPs), and new viral progeny to infect adjacent cancer cells.[1]

-

IL-12 Mediated Immune Stimulation: The expression of IL-12 within the tumor microenvironment (TME) promotes the activation and proliferation of natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs).[1][2] This leads to the secretion of interferon-gamma (IFN-γ), further enhancing the anti-tumor immune response and promoting anti-angiogenic effects.[2]

-

In-situ PD-1 Blockade: The localized expression of a full-length anti-PD-1 antibody by T3011-infected tumor cells serves to block the PD-1/PD-L1 immune checkpoint pathway directly within the TME.[1][2] This alleviates T-cell exhaustion and restores the tumor-killing activity of CTLs.[2]

The combination of these actions is intended to transform an immunologically "cold" tumor into a "hot" one, thereby making it more susceptible to immune-mediated destruction.

Clinical Development and Combination Therapy

T3011 is being evaluated in multiple clinical trials as both a monotherapy and in combination with systemic immunotherapies and targeted agents across a range of solid tumors. The following sections summarize key clinical data from these studies.

T3011 in Combination with Pembrolizumab (B1139204) (Anti-PD-1 Antibody)

A Phase 1/2a clinical trial (NCT04370587) has been investigating the safety and efficacy of intratumorally administered T3011, both as a single agent and in combination with the intravenous anti-PD-1 antibody, pembrolizumab, in patients with advanced or metastatic solid tumors.[3][4]

Key Clinical Data:

| Indication | Treatment Arm | Number of Patients | Confirmed Objective Response Rate (ORR) | Disease Control Rate (DCR) | 12-month Progression-Free Survival (PFS) Rate | Key Safety Findings |

| Advanced Melanoma (post-PD-1/CTLA-4) | T3011 Monotherapy | 12 | 25.0% | 33.3% | 36.4% | Most frequent TRAEs: pyrexia, fatigue, chills, injection site pain, arthralgia, nausea, headache. No additional safety signals in combination therapy.[2] |

| Advanced Solid Tumors (crossover) | T3011 + Pembrolizumab | 6 | 1 patient achieved a partial response (PR) | - | - |

TRAEs: Treatment-Related Adverse Events

Experimental Protocol: Phase 1/2a Study of T3011 +/- Pembrolizumab (NCT04370587)

-

Study Design: This is an open-label, dose-escalation and expansion study. The Phase 1 portion utilized a 3+3 design to evaluate escalating doses of T3011 monotherapy.[4] Phase 2a evaluates T3011 as a single agent and in combination with pembrolizumab in specific tumor cohorts, including a rollover arm for patients who progress on monotherapy.[4]

-

Patient Population: Patients with pathologically confirmed recurrent or metastatic malignancies who have failed standard of care therapy.[2]

-

Treatment Regimen:

-

Monotherapy: T3011 administered via intratumoral injection at doses ranging from 1x10^6 to 5x10^7 PFU/mL every two weeks.[2]

-

Combination Therapy: A lead-in of T3011 monotherapy (1x10^6 PFU/mL every two weeks for two cycles) followed by combination therapy with T3011 and intravenous pembrolizumab every three weeks.[2]

-

-

Primary Endpoints: Safety and tolerability.[2]

-

Secondary Endpoints: Confirmed ORR, DCR, Duration of Response (DOR), PFS, Overall Survival (OS), pharmacodynamics, and pharmacokinetics.[2]

Pharmacodynamic assessments from this study have shown that T3011 can modify the tumor microenvironment. An increase in CD8+ T-cells was observed in 46.7% of all patients with available tumor tissue for analysis, and in 50% of melanoma patients.[2] Notably, two melanoma patients who achieved a partial response had a greater than 15-fold increase in CD8+ T-cells.[2]

T3011 in Combination with Toripalimab (Anti-PD-1 Antibody) and Regorafenib (B1684635) (Multi-kinase Inhibitor)

A Phase 1 clinical study (NCT06283303) is underway to evaluate the safety and efficacy of T3011 administered via hepatic artery infusion in combination with toripalimab and regorafenib in patients with liver metastases from colorectal cancer.[5]

Experimental Protocol: Phase 1 Study of T3011 + Toripalimab + Regorafenib (NCT06283303)

-

Study Design: This is a prospective, open-label, investigator-initiated clinical study with a 3+3 dose escalation design for the T3011 lead-in period.[5]

-

Patient Population: Patients with liver metastases from colorectal cancer.[5]

-

Treatment Regimen:

-

Lead-in Period: T3011 administered via hepatic artery infusion at two dose levels: 3x10^8 PFU and 1x10^9 PFU.[5]

-

Combination Period: Following the lead-in, patients receive T3011 at the determined safe dose in combination with intravenous toripalimab (80mg) and oral regorafenib (80mg once daily).[5]

-

-

Primary Endpoints: Safety and efficacy.[5]

The rationale for this combination is based on the potential for regorafenib to normalize the tumor vasculature and modulate the tumor microenvironment, which may enhance the delivery and efficacy of both T3011 and toripalimab.[6]

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathway of T3011's Anti-Tumor Activity

Caption: T3011's multimodal mechanism of action.

Experimental Workflow for NCT04370587

Caption: Clinical trial workflow for NCT04370587.

Conclusion

T3011 represents a novel and promising oncolytic immunotherapy with a multi-faceted mechanism of action. Early clinical data suggests that T3011, both as a monotherapy and in combination with immune checkpoint inhibitors, is well-tolerated and demonstrates encouraging anti-tumor activity in heavily pre-treated patient populations. The ability of T3011 to modulate the tumor microenvironment and induce a systemic anti-tumor immune response provides a strong rationale for its continued development in combination with various anti-cancer agents. Ongoing and future clinical studies will be crucial in further defining the therapeutic potential of T3011 in the evolving landscape of cancer immunotherapy.

References

- 1. Facebook [cancer.gov]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. A Clinical Study of Intratumoral MVR-T3011 (T3011) Given as a Single Agent and in Combination With Intravenous Pembrolizumab in Participants With Advanced or Metastatic Solid Tumors [clin.larvol.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Efficacy and Safety of Regorafenib Combined with Toripalimab in the Third-Line and beyond Treatment of Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TP3011 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP3011 is a potent inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1] As the active metabolite of TP3076, this compound exerts its anti-tumor effects by trapping topoisomerase I on the DNA, leading to the formation of stable cleavable complexes.[1] This action impedes the normal enzymatic function of topoisomerase I, resulting in DNA single-strand breaks that can be converted into cytotoxic double-strand breaks during DNA replication. The subsequent activation of DNA damage response pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for investigating the cellular effects of this compound.

Quantitative Data Summary

This compound has demonstrated significant anti-proliferative activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 0.85 | [1] |

| QG56 | Non-small Cell Lung Carcinoma | 8.5 | [1] |

| NCI-H460 | Non-small Cell Lung Carcinoma | 8.2 | [1] |

Experimental Protocols

Note: The following protocols are based on established methods for studying topoisomerase I inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions when working with this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116, QG56, NCI-H460)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

-

Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations for 24-48 hours) and untreated control cells.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells treated with this compound (at IC50 concentration for 24 hours) and untreated control cells.

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells, wash with cold PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Western Blot Analysis of DNA Damage Markers

This protocol detects the activation of key proteins in the DNA damage response pathway following this compound treatment.

Materials:

-

Cancer cells treated with this compound (at IC50 concentration for various time points, e.g., 0, 6, 12, 24 hours) and untreated control cells.

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-H2A.X, anti-p53, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows for the described experimental protocols.

References

Application Notes and Protocols for the Laboratory Use of TP3011, a Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of TP3011 (also known as CH0793011) in a laboratory setting. This compound is a potent small molecule inhibitor of human DNA topoisomerase I, an essential enzyme involved in resolving DNA topological stress during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of DNA single-strand breaks, which can be converted into lethal double-strand breaks, ultimately inducing cell death in rapidly proliferating cells. This document outlines the mechanism of action, provides quantitative data on its anti-proliferative activity, and offers detailed protocols for its application in key in vitro assays.

Mechanism of Action

This compound is the active metabolite of the prodrug TP3076. In the cellular environment, TP300 is non-enzymatically converted to TP3076, which is subsequently metabolized by aldehyde oxidase 1 (AOX1) to yield the active compound, this compound.[1] this compound exerts its cytotoxic effects by acting as a topoisomerase I "poison." It selectively binds to the transient, covalent topoisomerase I-DNA cleavage complex. This binding event prevents the re-ligation of the DNA strand, effectively trapping the enzyme on the DNA. The collision of the replication fork with this stabilized complex during the S-phase of the cell cycle leads to the formation of a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.

Signaling Pathway of Topoisomerase I Inhibition by this compound

Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.

Quantitative Data

This compound has demonstrated potent anti-proliferative activity across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 72 | 0.85 | [1] |

| QG56 | Non-Small Cell Lung Carcinoma | 72 | 8.5 | [1] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 72 | 8.2 | [1] |

Experimental Protocols

Handling and Storage of this compound

-

Storage: Store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

Stability: The stability of this compound in aqueous solutions at physiological pH has not been extensively reported. It is advisable to prepare fresh dilutions in cell culture medium from the DMSO stock for each experiment.

In Vitro Topoisomerase I DNA Relaxation Assay

This assay biochemically assesses the inhibitory effect of this compound on the catalytic activity of topoisomerase I. The principle is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose (B213101) gel.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I reaction buffer

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

DNA loading dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

37°C incubator

-

Gel electrophoresis system and power supply

-

UV transilluminator and imaging system

Protocol:

-

Prepare the reaction mixture on ice in a microcentrifuge tube:

-

1 µL 10X Topoisomerase I reaction buffer

-

0.5 µg supercoiled plasmid DNA

-

Serial dilutions of this compound (or DMSO as vehicle control)

-

Nuclease-free water to a final volume of 9 µL.

-

-

Add 1 µL of human Topoisomerase I enzyme to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of DNA loading dye containing SDS.

-

Load the samples onto a 1% agarose gel in 1X TAE buffer.

-

Run the gel at a constant voltage until the dye fronts have sufficiently separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Expected Results:

-

No enzyme control: A single band corresponding to supercoiled DNA.

-

Enzyme + vehicle control: A band corresponding to relaxed DNA, which migrates slower than supercoiled DNA.

-

Enzyme + this compound: A dose-dependent inhibition of DNA relaxation, indicated by the persistence of the supercoiled DNA band.

Experimental Workflow for DNA Relaxation Assay

Caption: Workflow for the in vitro DNA relaxation assay.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the dose-dependent cytotoxic effect of this compound on cultured cancer cells.

Materials:

-

Cancer cell lines of interest (e.g., HCT116, QG56, NCI-H460)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT reagent or CellTiter-Glo® luminescent cell viability assay kit

-

Plate reader (spectrophotometer or luminometer)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and no-treatment control wells.

-

Incubate the plate for 72 hours in a humidified incubator.

-

After the incubation period, add the cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo®).

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Applications in Drug Development

This compound serves as a valuable tool for researchers in oncology and drug development. Its applications include:

-

Target validation: Studying the cellular consequences of topoisomerase I inhibition.

-

Compound screening: Serving as a reference compound in screens for novel topoisomerase I inhibitors.

-

Mechanism of action studies: Investigating the interplay between DNA repair pathways and topoisomerase I-mediated DNA damage.

-

Combination therapy studies: Evaluating the synergistic effects of this compound with other anti-cancer agents, such as PARP inhibitors or checkpoint inhibitors.

These application notes and protocols are intended to provide a starting point for the laboratory use of this compound. Researchers should optimize the experimental conditions based on their specific cell lines and assay systems.

References

Application Notes and Protocols for TP3011 in In Vitro Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

TP3011 is a potent inhibitor of Topoisomerase I, a critical enzyme involved in DNA replication, transcription, and recombination. By stabilizing the Topoisomerase I-DNA cleavage complex, this compound induces DNA single and double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for investigating the in vitro activity of this compound, including assessment of cell viability, analysis of DNA damage markers, and evaluation of apoptotic pathways.

Data Presentation